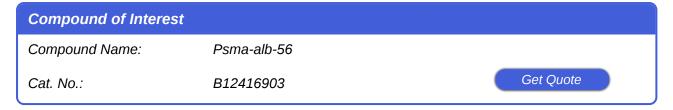


Application Notes and Protocols for Assessing PSMA-ALB-56 Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the binding affinity of **PSMA-ALB-56**, a Prostate-Specific Membrane Antigen (PSMA)-targeting radioligand that incorporates an albumin-binding entity. The inclusion of an albumin binder is a strategic modification designed to extend the circulatory half-life of the molecule, potentially enhancing tumor uptake and therapeutic efficacy.[1] Accurate determination of its binding affinity to both PSMA and albumin is crucial for its preclinical and clinical development.

Overview of Binding Affinity Assessment

The assessment of **PSMA-ALB-56** binding affinity involves two primary aspects: its affinity for its target, PSMA, and its affinity for albumin. Various biochemical and biophysical methods can be employed to quantify these interactions. This document outlines the protocols for the most common and relevant assays.

Quantitative Binding Affinity Data Summary

The following table summarizes the quantitative data for **PSMA-ALB-56** and related albumin-binding PSMA ligands.



Compound	Target	Method	Affinity Metric	Value	Reference
PSMA-ALB- 56	PSMA	Cell-based assay	Cellular Uptake	High in PC-3 PIP cells	[2]
Related Ligand (RPS- 072)	PSMA	Competitive Radioligand Binding Assay	IC50	6.7 ± 3.7 nM	[3]
Related Ligand (RPS- 077)	PSMA	Competitive Radioligand Binding Assay	IC50	1.7 ± 0.3 nM	[3]
Related Ligand (RPS- 063)	PSMA	Competitive Radioligand Binding Assay	IC50	1.5 ± 0.3 nM	[3]
Related Ligand (RPS- 071)	PSMA	Competitive Radioligand Binding Assay	IC50	10.8 ± 1.5 nM	
Related Ligand (RPS- 072)	Albumin	HPLC with immobilized HSA column	Kd	0.41 ± 0.01 μΜ	
Related Ligand (RPS- 063)	Albumin	HPLC with immobilized HSA column	Kd	1.82 ± 0.15 μΜ	_
Related Ligand (RPS- 071)	Albumin	HPLC with immobilized HSA column	Kd	20.13 ± 0.79 μΜ	_

Experimental Protocols



Competitive Radioligand Binding Assay for PSMA Affinity

This protocol determines the affinity of a non-radiolabeled competitor (e.g., **PSMA-ALB-56**) for PSMA by measuring its ability to displace a known radioligand.

Materials:

- PSMA-positive cells (e.g., LNCaP or PC-3 PIP)
- Cell culture medium (e.g., RPMI-1640) with supplements
- Radioligand (e.g., [177Lu]Lu-PSMA-617)
- Unlabeled PSMA-ALB-56
- Assay buffer (e.g., RPMI-1640 with 0.25% bovine serum albumin)
- 96-well cell culture plates
- · Gamma or beta counter

Protocol:

- · Cell Seeding:
 - Seed PSMA-positive cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well.
 - Allow cells to adhere overnight in a humidified atmosphere at 37°C and 5% CO₂.
- Ligand Preparation:
 - Prepare serial dilutions of unlabeled **PSMA-ALB-56** in assay buffer. The concentration range should span from approximately 10^{-12} M to 10^{-5} M.
 - Prepare the radioligand at a fixed concentration, typically at or below its Kd value.
- Assay Setup:



- To the wells with adhered cells, add varying concentrations of the unlabeled PSMA-ALB-56.
- Add the fixed concentration of the radioligand to all wells.
- Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand with a high concentration of an unlabeled PSMA inhibitor, e.g., 2-PMPA).

Incubation:

 Incubate the plate for a specified time (e.g., 2 hours) at an appropriate temperature (e.g., 37°C).

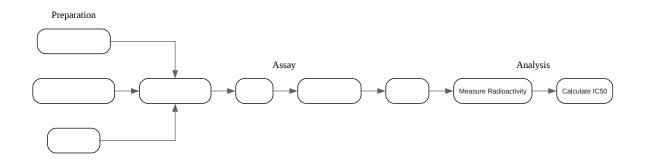
Washing:

- Aspirate the medium and wash the cells twice with ice-cold assay buffer to remove unbound radioligand.
- · Cell Lysis and Counting:
 - Lyse the cells using a suitable lysis buffer.
 - Transfer the lysate to counting tubes and measure the radioactivity using a gamma or beta counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
- The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.





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Workflow for Competitive Radioligand Binding Assay.

In Vitro Albumin Binding Assay

This protocol assesses the binding of **PSMA-ALB-56** to albumin, often using an immobilized albumin column and High-Performance Liquid Chromatography (HPLC).

Materials:

- Immobilized Human Serum Albumin (HSA) HPLC column
- HPLC system
- Radiolabeled PSMA-ALB-56 (e.g., with ⁶⁸Ga or ¹⁷⁷Lu)
- Mobile phase (e.g., phosphate-buffered saline)
- Standard compounds with known albumin affinity for calibration

Protocol:

• System Equilibration:

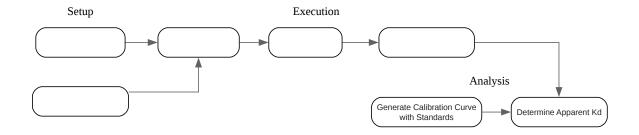
Methodological & Application

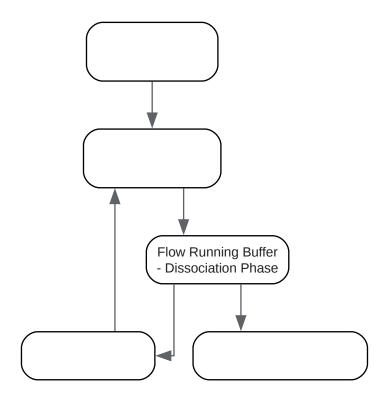




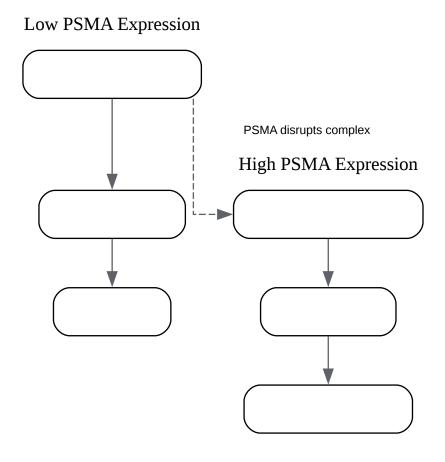
- Equilibrate the immobilized HSA column with the mobile phase until a stable baseline is achieved.
- Sample Injection:
 - Inject a known amount of radiolabeled **PSMA-ALB-56** onto the column.
- Elution and Detection:
 - Elute the column with the mobile phase at a constant flow rate.
 - Monitor the elution profile using a radioactivity detector.
 - The retention time of the radiolabeled compound on the column is proportional to its affinity for albumin.
- · Calibration and Kd Determination:
 - Inject a series of standard compounds with known Kd values for albumin binding.
 - Generate a calibration curve by plotting the retention times of the standards against their known Kd values.
 - Determine the apparent Kd of PSMA-ALB-56 by interpolating its retention time on the calibration curve.











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